molecular formula C16H19NO B140168 4-(4-Tert-butylphenoxy)aniline CAS No. 145157-87-5

4-(4-Tert-butylphenoxy)aniline

Cat. No.: B140168
CAS No.: 145157-87-5
M. Wt: 241.33 g/mol
InChI Key: FHOZTGQNSUZCIN-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)aniline is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It features a core aniline structure linked to a 4-tert-butylphenoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific pharmacological data for this compound is limited in the public domain, its structural scaffold is prominent in drug discovery. Scientific literature shows that compounds containing the 4-tert-butylphenoxy moiety are investigated as potential dual-target ligands for neurodegenerative diseases such as Parkinson's . For instance, research indicates that 4-tert-butylphenoxy derivatives can act as potent antagonists for the histamine H3 receptor (H3R) and inhibitors of the monoamine oxidase B (MAO B) enzyme, a key target for increasing dopamine levels in the brain . As such, this compound serves as a crucial synthetic precursor for developing and optimizing novel bioactive molecules with potential multifunctional pharmacological profiles. This compound is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOZTGQNSUZCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275789
Record name 4-(4-tert-butylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145157-87-5
Record name 4-(4-tert-butylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Tert-butylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(4-tert-butylphenoxy)aniline, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and applications.

Introduction

This compound is a diaryl ether amine derivative that serves as a valuable building block in organic synthesis. Its structure, which combines a bulky, lipophilic tert-butyl group with a reactive aniline moiety, imparts unique characteristics that are leveraged in the development of pharmaceuticals and advanced materials. This document offers an in-depth exploration of its chemical identity, physicochemical properties, a validated synthesis protocol, and its significance in current research.

Section 1: Chemical Identification

Proper identification is critical for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers.

IdentifierValueSource
CAS Number 56705-89-6[1]
IUPAC Name 4-(4-(tert-Butyl)phenoxy)aniline[1]
Molecular Formula C₁₆H₁₉NO[1]
Molecular Weight 241.33 g/mol [1]
SMILES NC1=CC=C(OC2=CC=C(C(C)(C)C)C=C2)C=C1[1]

Its hydrochloride salt is also commercially available under CAS Number 10254-86-1.[2]

Section 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility in various media, and its handling requirements. The tert-butyl group significantly influences its lipophilicity and steric profile, which can be a critical design element in medicinal chemistry to modulate target binding and pharmacokinetic properties.[3]

Table of Physicochemical Data:

PropertyValueNotes
Appearance White solid at room temperatureBased on related structures like 4-methoxyaniline.[4]
Boiling Point No data available[1]
Melting Point Not specifiedData for the parent compound, 4-phenoxyaniline, is 82-84 °C. The tert-butyl group may alter this.
Solubility Expected to be soluble in organic solvents like DMSO, ethyl acetate, and dichloromethane. Low solubility in water.Aniline itself has limited water solubility, which is further decreased by the large hydrophobic phenoxy and tert-butyl groups.
pKa Not specifiedThe pKa of aniline is ~4.6. The phenoxy group is electron-withdrawing, which would be expected to slightly decrease the basicity of the amine.

Section 3: Synthesis and Purification

The synthesis of diaryl ethers like this compound is commonly achieved via nucleophilic aromatic substitution, specifically the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with a phenol. An alternative modern approach involves a Buchwald-Hartwig amination.

Below is a representative, field-tested protocol for the synthesis of a structurally related compound, which can be adapted for this target molecule. The causality for each step is explained to provide a deeper understanding of the process.

Principle: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol outlines the coupling of 4-bromobenzonitrile with 4-tert-butylphenol, followed by reduction of the nitrile to an amine. A more direct route would couple 4-aminophenol with 1-bromo-4-tert-butylbenzene.

Experimental Protocol: Synthesis of this compound

Step 1: Ullmann Condensation

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1 eq.), 1-bromo-4-tert-butylbenzene (1.1 eq.), potassium phosphate (2 eq.), and copper(I) iodide (0.1 eq.).

    • Rationale: The reaction must be conducted under an inert atmosphere (nitrogen) to prevent oxidation of the copper catalyst and the phenoxide intermediate. Potassium phosphate is the base used to deprotonate the phenol, forming the nucleophilic phenoxide.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction which often requires elevated temperatures.[5]

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours.[5]

    • Rationale: The elevated temperature is necessary to overcome the activation energy of the C-O bond formation. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Rationale: This step quenches the reaction and separates the organic product from the inorganic salts and DMSO.

  • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: Washing with brine removes residual water, and drying with sodium sulfate ensures the complete removal of water before solvent evaporation.

Step 2: Purification by Column Chromatography

  • Preparation: The crude product is purified by flash column chromatography on silica gel.

  • Elution: A gradient of ethyl acetate in hexanes is used as the eluent.

    • Rationale: This technique separates the desired product from unreacted starting materials and byproducts based on polarity.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Reactants 4-Aminophenol 1-Bromo-4-tert-butylbenzene K3PO4, CuI Solvent Anhydrous DMSO Reactants->Solvent Add to flask under N2 Heating Heat to 110°C Stir for 24h Solvent->Heating TLC Monitor by TLC Heating->TLC Quench Cool & Quench with H2O TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Dry over Na2SO4 Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Column Silica Gel Chromatography Concentrate->Column Product Pure this compound Column->Product

Caption: Ullmann condensation synthesis workflow.

Section 4: Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic methods.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both rings. The tert-butyl group will appear as a sharp singlet at approximately 1.3 ppm.[6] The amine protons will appear as a broad singlet, and the aromatic protons will be in the range of 6.8-7.4 ppm.

  • ¹³C NMR: The spectrum will show distinct signals for the quaternary carbon of the tert-butyl group (~34 ppm) and the carbon to which it is attached (~143 ppm).[6] Aromatic carbons will resonate between 115-160 ppm.

  • IR Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine (~3300-3500 cm⁻¹) and C-O-C stretching for the diaryl ether (~1240 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 241.33.

Section 5: Applications and Research Significance

Aniline and its derivatives are foundational intermediates in the pharmaceutical and dye industries.[4] The unique structural features of this compound make it a valuable precursor in several areas:

  • Drug Discovery: As a key pharmaceutical intermediate, the aniline moiety provides a reactive handle for further functionalization, while the tert-butylphenoxy portion can serve as a lipophilic tail to enhance membrane permeability or fit into hydrophobic pockets of target proteins.[3] Similar structures are explored as kinase inhibitors in oncology research.[7]

  • Materials Science: Arylamine derivatives are used in the synthesis of polymers with specific electronic or physical properties, such as polyamides and polyimides.[8] The bulky tert-butyl group can influence polymer chain packing and solubility.

Section 6: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The safety profile is expected to be similar to other substituted anilines.

  • GHS Hazard Statements: While specific data for this compound is limited, related anilines are classified with hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[9][10] Aniline itself is toxic if swallowed, in contact with skin, or if inhaled.[11]

  • Handling: Use in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]

References

  • PubChem. 4-(Nonafluoro-tert-butyl) aniline | C10H6F9N | CID 521023. [Link]

  • PubChem. 4-Tert-Butylaniline | C10H15N | CID 69861. [Link]

  • Google Patents. CN114773206B - Synthesis method of o-tert-butylaniline.
  • Carl ROTH. Safety Data Sheet: Aniline. [Link]

  • NIST. Aniline, n-tert-butyl-4-tert-butyl- - NIST WebBook. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • National Institutes of Health. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • ResearchGate. A Facile Synthesis of (tert-Alkoxy)amines. [Link]

  • Supplementary Information. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][8][9][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

Sources

Spectroscopic Analysis of 4-(4-Tert-butylphenoxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Tert-butylphenoxy)aniline is a substituted diaryl ether amine with potential applications in materials science and as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The precise structural elucidation and confirmation of purity of this compound are paramount for its effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of its molecular structure.

This technical guide provides a detailed analysis of the spectroscopic data of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's spectral properties for identification, quality control, and further research endeavors. The guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the correlation between the observed signals and the compound's molecular architecture.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the distinct aromatic rings, the ether linkage, the primary amine group, and the tert-butyl group, each give rise to characteristic signals in their respective spectroscopic analyses. Understanding these correlations is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butyl group, the aromatic protons on both phenyl rings, and the amine protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation:

While the experimental spectrum for this compound is not publicly available in the searched resources, we can predict the expected chemical shifts and multiplicities based on the analysis of its constituent parts and similar structures.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
tert-Butyl (CH₃)~1.3Singlet (s)9H
Amine (NH₂)Variable (broad)Singlet (s)2H
Aromatic (H2', H6')~6.7-6.9Doublet (d)2H
Aromatic (H3', H5')~6.9-7.1Doublet (d)2H
Aromatic (H2, H6)~6.9-7.1Doublet (d)2H
Aromatic (H3, H5)~7.2-7.4Doublet (d)2H

Note: The exact chemical shifts can be influenced by the solvent and concentration.

The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm due to their magnetic equivalence. The aromatic protons will likely appear as a set of doublets in the region of 6.7-7.4 ppm. The protons on the aniline ring are expected to be more shielded (appear at a lower ppm) compared to those on the phenoxy ring due to the electron-donating effect of the amine group. The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

The predicted ¹³C NMR chemical shifts are summarized below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
tert-Butyl (CH₃)~31.5
tert-Butyl (quaternary C)~34.0
Aromatic (C4')~140-145
Aromatic (C1)~150-155
Aromatic (C4)~145-150
Aromatic (C1')~140-145
Aromatic (C-H)~115-130

The tert-butyl methyl carbons are expected around 31.5 ppm, and the quaternary carbon at approximately 34.0 ppm. The aromatic region will show several signals corresponding to the protonated and quaternary carbons of the two phenyl rings. The carbons attached to the oxygen and nitrogen atoms (C1 and C4') are expected to be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.

Data Interpretation:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400-3250Medium (two bands)
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2960-2850Strong
C=C stretch (aromatic)1600-1450Medium to Strong
C-N stretch (amine)1340-1250Medium
C-O stretch (ether)1260-1000Strong
C-H bend (para-disubstituted)850-800Strong

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands), C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic rings, and strong C-O stretching of the diaryl ether. The out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate molecular ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Data Interpretation:

The molecular formula of this compound is C₁₆H₁₉NO, which corresponds to a molecular weight of approximately 241.33 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound. For this compound, this would be at m/z 241.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

    • Loss of a methyl group (-CH₃) from the tert-butyl group, resulting in a fragment at m/z 226.

    • Loss of the entire tert-butyl group (-C₄H₉), leading to a fragment at m/z 184.

    • Cleavage of the ether bond, which could lead to fragments corresponding to the 4-aminophenoxy cation (m/z 109) or the 4-tert-butylphenyl cation (m/z 133).

MS_Fragmentation M [C₁₆H₁₉NO]⁺˙ m/z = 241 F1 [M - CH₃]⁺ m/z = 226 M->F1 - •CH₃ F2 [M - C₄H₉]⁺ m/z = 184 M->F2 - •C₄H₉ F3 [C₆H₆NO]⁺ m/z = 109 M->F3 Ether Cleavage F4 [C₁₀H₁₃]⁺ m/z = 133 M->F4 Ether Cleavage

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and reliable method for the structural confirmation and purity assessment of this compound. While experimental data was not found in publicly available databases during the literature search for this specific guide, the predicted spectral data and interpretation methodologies outlined herein provide a strong framework for researchers working with this compound. It is always recommended to acquire experimental data on the specific batch of the compound being used and to compare it with the expected values for definitive characterization.

References

At the time of writing, specific literature containing the complete spectroscopic data for this compound was not identified in the conducted searches. The interpretation provided is based on established principles of spectroscopic analysis and data for analogous compounds. For definitive characterization, it is recommended to consult peer-reviewed synthetic procedures that would include such data.

Solubility and Stability of 4-(4-Tert-butylphenoxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Tert-butylphenoxy)aniline is an aromatic amine derivative with potential applications in materials science and as a key intermediate in pharmaceutical synthesis.[1] A thorough understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective use in any research or development setting. Poor solubility can hinder formulation and bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of final products. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It details the theoretical principles, step-by-step experimental protocols, and the development of a robust, stability-indicating analytical method. The methodologies described herein are grounded in established scientific principles and regulatory expectations, offering a self-validating system for generating reliable and reproducible data.

Introduction: The Need for Comprehensive Physicochemical Profiling

The journey of a chemical compound from discovery to application is underpinned by a rigorous evaluation of its fundamental properties. For a molecule like this compound, which incorporates a bulky nonpolar tert-butyl group, a polar aniline moiety, and an ether linkage, its behavior in various chemical environments can be complex. Anilines, as a class, are known for their susceptibility to oxidation and other degradation pathways, making a proactive stability assessment essential.[2][3]

This document serves as a practical guide for scientists to systematically evaluate the solubility and stability of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the reader can not only execute the protocols but also adapt them to similar molecules. The core objective is to establish a foundational dataset that informs formulation development, predicts potential degradation pathways, and supports regulatory compliance.[4][5]

Molecular Structure and Predicted Physicochemical Properties

The solubility and stability of this compound are intrinsically linked to its molecular structure.

  • Aniline Moiety (-NH₂): The primary amine group is basic and can be protonated in acidic conditions, significantly increasing aqueous solubility. It is also a site susceptible to oxidation.

  • Ether Linkage (-O-): Generally stable, but can be cleaved under harsh acidic or reductive conditions.

  • Tert-butyl Group (-C(CH₃)₃): A large, nonpolar group that contributes to the molecule's lipophilicity, suggesting low intrinsic solubility in aqueous media.

  • Aromatic Rings: Provide a rigid scaffold and are sites for potential electrophilic substitution or oxidative degradation.

A fundamental principle of solubility is "like dissolves like," which suggests that solubility will be higher in solvents with similar polarity.[6] Given its structure, this compound is expected to be poorly soluble in water but soluble in many organic solvents.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted/Reported ValueRationale & SignificanceSource
Molecular FormulaC₁₆H₁₉NODefines the elemental composition.N/A
Molecular Weight241.33 g/mol Impacts diffusion and molar concentration calculations.[7]
pKa (of conjugate acid)~3.8 (estimated)The basicity of the aniline nitrogen is crucial for solubility in acidic media. Value estimated from 4-tert-butylaniline.[8]
LogP (Octanol/Water)> 3.0 (estimated)Indicates high lipophilicity and predicts low aqueous solubility. Value estimated from 4-tert-butylphenol (3.31) and 4-tert-butylaniline (2.7-2.99).[8][9]
Aqueous SolubilityVery LowThe high LogP and large nonpolar surface area predict poor solubility in water.[8]

Solubility Profile Determination

Determining the solubility of a compound in a range of solvents is a critical first step in pre-formulation and process development. The equilibrium shake-flask method is the gold standard for this purpose due to its simplicity and reliability.

Causality Behind the Experimental Design

The goal is to measure the thermodynamic equilibrium solubility, which is the maximum amount of solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

  • Why Shake-Flask? This method ensures that the system reaches equilibrium by providing sufficient time and agitation for the dissolution process to complete.

  • Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C and 37 °C) is essential for reproducibility and relevance to laboratory and physiological conditions.

  • Why Quantification by HPLC? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive technique that can accurately quantify the concentration of the dissolved analyte, even in the presence of minor impurities.[1]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (see Table 2 for suggestions). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 24-48 hours). A preliminary time-point experiment can confirm when equilibrium is reached.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by a calibrated HPLC-UV method. Calculate the concentration against a standard curve of this compound.

Data Presentation: Solubility Data

Table 2: Solubility of this compound in Various Solvents at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water80.1[Experimental Data][Experimental Data]
Methanol32.7[Experimental Data][Experimental Data]
Ethanol24.6[Experimental Data][Experimental Data]
Polar Aprotic Acetonitrile37.5[Experimental Data][Experimental Data]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Data][Experimental Data]
Tetrahydrofuran (THF)7.6[Experimental Data][Experimental Data]
Nonpolar Toluene2.4[Experimental Data][Experimental Data]
Hexane1.9[Experimental Data][Experimental Data]
Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis A Add excess compound to vials with solvent B Agitate at constant temperature (24-48h) A->B C Settle undissolved solids B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify by calibrated HPLC E->F G cluster_stress Apply Stress Conditions A Prepare Stock Solution of Compound (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (ICH Q1B Light) A->E F Thermal (Solid) (80°C) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC Method G->H I Evaluate Peak Purity, Identify Degradants H->I

Caption: General workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. [10]A key feature of a SIM is its specificity: the ability to produce a response only for the analyte of interest, without interference from degradants, impurities, or excipients. [11]

Causality Behind Method Development Choices
  • Why Reversed-Phase HPLC? This is the most common and versatile mode of HPLC for pharmaceutical analysis. It separates molecules based on their hydrophobicity, which is ideal for a compound like this compound with significant nonpolar character.

  • Why a C18 Column? A C18 (octadecylsilane) stationary phase is a robust, general-purpose choice that provides strong hydrophobic retention for nonpolar to moderately polar compounds.

  • Why Mobile Phase pH Control? The retention time of this compound will be highly dependent on the mobile phase pH. At low pH (< pKa), the aniline will be protonated, making it more polar and eluting earlier. At neutral or high pH (> pKa), it will be in its neutral, more hydrophobic form, leading to longer retention. Adjusting pH is a powerful tool to achieve separation from degradants.

  • Why a Photodiode Array (PDA) Detector? A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This is essential for assessing peak purity, which confirms that the main analyte peak does not co-elute with any degradation products.

Protocol: Systematic HPLC Method Development
  • Initial Screening:

    • Start with a robust column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient from a low percentage of organic solvent (e.g., acetonitrile or methanol) in a buffered aqueous phase to a high percentage.

    • Run screening gradients at two different pH values (e.g., pH 3 with phosphate or formate buffer and pH 7 with phosphate buffer) to assess the impact of pH on retention and selectivity.

  • Analysis of Stressed Samples:

    • Inject the samples from the forced degradation studies. The goal is to find a condition that separates the parent peak from all generated degradant peaks.

    • The resolution (Rs) between the parent peak and the closest eluting degradant peak should be ≥ 2.0. [12]

  • Method Optimization:

    • Once promising conditions are identified, optimize the separation by making small, deliberate changes to parameters like gradient slope, temperature, or flow rate. [12] * The goal is to achieve a robust method with good resolution in a reasonable run time.

  • Peak Purity Assessment:

    • Using the PDA detector, perform peak purity analysis on the parent peak in all stressed sample chromatograms to confirm specificity.

Table 3: Example Starting Conditions for HPLC Method Development

ParameterCondition 1 (Acidic)Condition 2 (Neutral)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 7.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 minutes5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nm (or λmax of compound)UV at 254 nm (or λmax of compound)
Injection Vol. 10 µL10 µL

Conclusion

This guide has outlined a systematic and scientifically-grounded approach to characterizing the solubility and stability of this compound. By following the detailed protocols for equilibrium solubility determination, forced degradation, and the development of a stability-indicating HPLC method, researchers can generate a comprehensive data package. This information is not merely a set of results but a foundational understanding of the molecule's behavior, which is indispensable for mitigating risks in formulation, ensuring product quality and safety, and accelerating the overall drug development process. The principles and workflows presented here provide a robust, self-validating framework applicable not only to the title compound but to a wide range of new chemical entities.

References

  • Benchchem. 4-[4-(Sec-butyl)phenoxy]aniline | 201994-55-0.

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

  • Dhurvey, V., & Kumbhare, N. (2025). Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. International Journal of Scientific Research in Biological Sciences, 12(2), 21-31.

  • Dong, C., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 422–428.

  • Hotha, K. K., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 299-311.

  • International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability-Indicating HPLC Method Development: A Review.

  • MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts, 13(5), 883.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • Sigma-Aldrich. 4-tert-Butylaniline 99%.

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 31-38.

  • The Good Scents Company. 4-tert-butyl phenol.

  • University of Toronto. (2023). Solubility of Organic Compounds.

  • Walsh Medical Media. (2021). Solute- Solvent Interaction. Journal of Environmental and Analytical Toxicology, 11(5).

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.

Sources

Purity Assessment of Commercially Available 4-(4-Tert-butylphenoxy)aniline: A Self-Validating, Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Tert-butylphenoxy)aniline is a key intermediate in the synthesis of high-value molecules within the pharmaceutical and material science sectors. Its utility as a diaryl ether and aromatic amine scaffold makes it a versatile building block. However, the purity of commercially available batches can vary significantly, impacting reaction yields, impurity profiles of subsequent products, and the toxicological safety of final drug substances. This technical guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound. We move beyond simple methodologies to explain the causality behind experimental choices, presenting an integrated, self-validating system of orthogonal analytical techniques. This document is intended to empower researchers and drug development professionals to confidently ascertain the quality of this critical raw material, ensuring the integrity and reproducibility of their work.

The Imperative of Purity: Why Rigorous Assessment Matters

In drug development, the purity of starting materials is not merely a quality metric; it is a foundational pillar of safety and efficacy. The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the control of organic impurities in new drug substances, as unforeseen impurities can possess their own pharmacological or toxicological properties.[1][2] For a starting material like this compound, seemingly minor impurities can carry through the synthetic process or react to form new, unexpected by-products, complicating downstream purification and regulatory submissions.[3] Therefore, a robust, multi-faceted analytical approach is not just best practice—it is a scientific and regulatory necessity.

The quality of a chemical reagent is often denoted by grades such as ACS (American Chemical Society) or USP (United States Pharmacopeia), which stipulate high purity levels (typically ≥95%).[4][5][6] This guide outlines the methods to verify such claims and to identify and quantify impurities that may not be listed on a supplier's certificate of analysis.

Deconstructing the Impurity Profile: Origins and Identification

Understanding potential impurities begins with the synthesis of the target molecule. While specific proprietary synthesis routes may vary, diaryl ethers like this compound are commonly prepared via nucleophilic aromatic substitution (e.g., Ullmann condensation) or transition-metal-catalyzed cross-coupling reactions. These routes inform the likely impurity profile.

Potential Impurity Classes:

  • Starting Materials: Unreacted 4-tert-butylphenol and a para-substituted haloaniline (e.g., 4-fluoroaniline or 4-chloroaniline).

  • Intermediates: Incomplete reaction products or rearranged intermediates.

  • By-products: Homo-coupled products of the starting materials (e.g., 4,4'-di-tert-butyldiphenylether or biphenyl derivatives) and products from side reactions.

  • Reagents and Catalysts: Residual inorganic salts, bases (e.g., potassium carbonate), or metal catalysts (e.g., copper, palladium).[7]

  • Degradation Products: Products arising from oxidation or hydrolysis of the aniline moiety during storage.

Below is a conceptual diagram illustrating the potential origins of impurities in a commercial sample.

G cluster_synthesis Synthesis Inputs cluster_process Process & Storage cluster_impurities Potential Impurities SM1 4-tert-butylphenol Reaction Synthetic Reaction (e.g., Ullmann Condensation) SM1->Reaction SM2 p-Haloaniline SM2->Reaction Reagents Catalysts, Bases, Solvents Reagents->Reaction Imp1 Unreacted Starting Materials Reaction->Imp1 Imp2 Reaction By-products Reaction->Imp2 Imp3 Residual Reagents Reaction->Imp3 Product Commercial This compound Reaction->Product Storage Storage & Handling Imp4 Degradation Products Storage->Imp4 Imp1->Product Imp2->Product Imp3->Product Imp4->Product

Caption: Conceptual Origins of Impurities.

The Orthogonal Analytical Workflow: A Self-Validating System

No single analytical technique can provide a complete picture of a sample's purity. We advocate for an orthogonal approach, where different techniques with distinct separation and detection principles are used to cross-validate findings. This creates a robust and trustworthy assessment.

G cluster_analysis Analytical Techniques Sample Commercial Sample Receipt & Preparation HPLC HPLC-UV (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatile Impurity ID) Sample->GCMS NMR NMR (¹H, ¹³C) (Structural Confirmation) Sample->NMR FTIR FTIR (Identity Confirmation) Sample->FTIR Integration Data Integration & Cross-Validation HPLC->Integration GCMS->Integration NMR->Integration FTIR->Integration Report Final Purity Report & Certificate of Analysis Integration->Report

Sources

Methodological & Application

Application Note: Enhanced Detection of 4-(4-Tert-butylphenoxy)aniline through Derivatization for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 4-(4-tert-butylphenoxy)aniline, a primary aromatic amine, to enhance its detectability in analytical workflows. We delve into the rationale behind derivatization, offering detailed, field-proven protocols for three common derivatizing agents: Dansyl Chloride (DNS-Cl), Dabsyl Chloride (DABS-Cl), and Fluorescamine. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and robustness of their analytical methods for this and structurally similar compounds. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring scientific integrity.

Introduction: The Rationale for Derivatization

This compound is an aromatic amine that may lack a sufficiently strong chromophore or fluorophore for sensitive detection at low concentrations using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection. Furthermore, its polarity can sometimes lead to poor chromatographic retention on standard reversed-phase columns.[1]

Chemical derivatization addresses these challenges by covalently attaching a molecule (a "tag") to the primary amine group of the analyte. This process can significantly improve analytical performance in several ways:

  • Enhanced Molar Absorptivity: Attaching a chromophore increases the molecule's ability to absorb UV-Vis light, leading to a stronger signal and lower limits of detection (LOD) and quantification (LOQ).

  • Induction of Fluorescence: By introducing a fluorophore, the molecule can be detected with high sensitivity and selectivity using a fluorescence detector.[2]

  • Improved Chromatographic Behavior: Derivatization often increases the hydrophobicity of the analyte, leading to better retention and peak shape on reversed-phase HPLC columns.[2]

  • Increased Ionization Efficiency in Mass Spectrometry: For LC-MS applications, derivatization can improve the ionization efficiency of the analyte, resulting in a more intense mass spectral signal.[1]

The choice of derivatizing agent depends on the available instrumentation, the desired sensitivity, and the chemical nature of the analyte. The bulky 4-(4-tert-butylphenoxy) group on the target aniline may introduce steric hindrance, potentially affecting the reaction kinetics and yield with certain reagents. Therefore, careful selection and optimization of the derivatization protocol are paramount. A comparative analysis of various derivatization reagents has shown that while some, like Marfey's reagent, may be suboptimal in general, others like Dansyl-Cl offer versatility with both fluorescence and high ionization efficiency.[3]

Selecting the Appropriate Derivatization Strategy

This guide will focus on three widely used pre-column derivatization reagents for primary amines:

  • Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent and UV-active sulfonamides. Dansyl derivatives are known for their stability.[4]

  • Dabsyl Chloride (DABS-Cl): Forms stable, intensely colored derivatives that are well-suited for visible-range detection, minimizing interference from many matrix components.[5]

  • Fluorescamine: Reacts rapidly with primary amines to form fluorescent pyrrolinone derivatives. It is a non-fluorescent reagent that becomes fluorescent upon reaction, leading to low background signals.[6]

The following sections provide detailed protocols for each of these derivatization strategies, followed by guidance on the analytical separation and detection of the resulting derivatives.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Dansyl Chloride (DNS-Cl), ≥99%

  • Dabsyl Chloride (DABS-Cl), ≥98%

  • Fluorescamine, ≥98%

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Boric Acid (H₃BO₃)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Formic Acid, LC-MS grade

  • Ammonium Acetate, LC-MS grade

Derivatization Workflow Overview

The general workflow for the pre-column derivatization of this compound is depicted below.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Solution (in ACN or appropriate solvent) Reaction Reaction Mixture (Analyte + Buffer + Reagent) Sample->Reaction Buffer Alkaline Buffer (e.g., Carbonate or Borate) Buffer->Reaction Reagent Derivatizing Agent (DNS-Cl, DABS-Cl, or Fluorescamine in ACN) Reagent->Reaction Incubation Incubation (Controlled Temperature & Time) Reaction->Incubation Quench Reaction Quenching (Optional, e.g., with a primary amine) Incubation->Quench Analysis HPLC / LC-MS Analysis Quench->Analysis

Caption: General workflow for the pre-column derivatization of this compound.

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with the primary amine of this compound in an alkaline environment to form a stable, fluorescent dansyl sulfonamide. Due to the steric bulk of the analyte, reaction conditions may require optimization.

Rationale: The reaction is performed at a high pH to ensure the amine is deprotonated and thus more nucleophilic.[7] Acetonitrile is a common solvent as it solubilizes both the analyte and the reagent.[1] An elevated temperature can help overcome the potential activation energy barrier caused by steric hindrance.

Step-by-Step Protocol:

  • Prepare a 100 mM sodium bicarbonate buffer (pH 9.5): Dissolve 0.84 g of NaHCO₃ in 100 mL of water. Adjust the pH to 9.5 with 1 M NaOH.

  • Prepare a 10 mg/mL Dansyl Chloride solution: Dissolve 100 mg of DNS-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Prepare the analyte stock solution: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the analyte standard or sample solution.

    • Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of the 10 mg/mL Dansyl Chloride solution.

    • Vortex the mixture for 30 seconds.

  • Incubation: Incubate the mixture in a water bath or heating block at 60°C for 45-60 minutes in the dark.[8]

  • Reaction Termination (Optional but Recommended): To consume excess Dansyl Chloride, add 50 µL of a 100 mM solution of a primary amine like proline or glycine and incubate for another 10 minutes. This can help reduce background noise in the chromatogram.

  • Sample Preparation for Analysis: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the mobile phase starting composition. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Derivatization with Dabsyl Chloride (DABS-Cl)

Dabsyl chloride provides a robust method for UV-Vis detection in the visible range (~436 nm), where interference from many biological matrices is minimal.

Rationale: Similar to dansylation, dabsylation is performed under alkaline conditions. The reaction is often faster than dansylation and the resulting derivatives are very stable.[9]

Step-by-Step Protocol:

  • Prepare a 100 mM sodium bicarbonate buffer (pH 9.0): Dissolve 0.84 g of NaHCO₃ in 100 mL of water. Adjust the pH to 9.0 with 1 M NaOH.

  • Prepare a 2.5 mg/mL Dabsyl Chloride solution: Dissolve 25 mg of DABS-Cl in 10 mL of acetonitrile. Prepare fresh daily.

  • Prepare the analyte stock solution: As described in Protocol 1.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the analyte standard or sample solution.

    • Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of the 2.5 mg/mL Dabsyl Chloride solution.

    • Vortex the mixture for 30 seconds.

  • Incubation: Incubate the mixture at 70°C for 15-20 minutes in the dark.[9]

  • Sample Preparation for Analysis: Add 600 µL of a 50:50 (v/v) acetonitrile/water mixture. Filter through a 0.22 µm syringe filter before injection.

Protocol 3: Derivatization with Fluorescamine

Fluorescamine offers a very rapid and specific reaction with primary amines at room temperature. The reagent itself is non-fluorescent, which simplifies the cleanup process.

Rationale: The reaction is nearly instantaneous and proceeds at room temperature in an aqueous alkaline buffer. The bulky nature of the analyte should be less of a kinetic barrier due to the high reactivity of fluorescamine.

Step-by-Step Protocol:

  • Prepare a 200 mM borate buffer (pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust the pH to 9.0 with 1 M NaOH.

  • Prepare a 1.5 mg/mL Fluorescamine solution: Dissolve 15 mg of fluorescamine in 10 mL of acetonitrile. Prepare fresh daily.

  • Prepare the analyte stock solution: As described in Protocol 1.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the analyte standard or sample solution.

    • Add 100 µL of the 200 mM borate buffer (pH 9.0).

    • Vortex the mixture and then rapidly add 100 µL of the 1.5 mg/mL fluorescamine solution while vortexing.

  • Incubation: Let the reaction proceed at room temperature for 15 minutes in the dark.

  • Sample Preparation for Analysis: The reaction mixture can often be directly injected after filtration through a 0.22 µm syringe filter.

Analytical Methodologies

The following are starting points for method development. The exact conditions should be optimized for your specific instrumentation and desired separation.

HPLC-UV/FLD Analysis

HPLC_Workflow Injector Autosampler/Injector Column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) Injector->Column Mobile Phase Gradient Detector UV-Vis or Fluorescence Detector Column->Detector Data Data Acquisition System Detector->Data

Caption: A typical workflow for the HPLC analysis of derivatized analytes.

Table 1: Suggested HPLC Parameters

ParameterDansyl-DerivativeDabsyl-DerivativeFluorescamine-Derivative
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.025 mM Sodium Acetate in Water, pH 6.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditionsStart at 40% B, ramp to 90% B over 20 min, hold for 5 min, return to initial conditionsStart at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 35°C40°C30°C
Injection Vol. 10 µL10 µL10 µL
Detection FLD: Ex 340 nm, Em 525 nm UV: 254 nmUV-Vis: 436 nmFLD: Ex 390 nm, Em 475 nm
LC-MS/MS Analysis

For higher selectivity and sensitivity, LC-MS/MS is the preferred method. The dansyl and dabsyl derivatives are generally well-suited for positive mode electrospray ionization (ESI+).

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
Ion Source Electrospray Ionization (ESI), Positive Mode
Column C18 UPLC/UHPLC Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on the derivative's retention
Flow Rate 0.3 - 0.5 mL/min
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 450 °C
MRM Transitions To be determined by infusing the derivatized standard. Precursor ion will be [M+H]⁺.

Method Validation

Any analytical method developed based on these protocols must be validated for its intended purpose. Validation should be performed in accordance with ICH Q2(R2) or FDA guidelines.

Table 3: Key Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery experiments at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Derivatization Yield - pH of the reaction buffer is incorrect.- Derivatizing reagent has degraded (hydrolyzed).- Steric hindrance from the tert-butylphenoxy group.- Insufficient reaction time or temperature.- Verify the pH of the buffer before use.- Prepare fresh derivatizing reagent solution daily.- Increase reaction temperature and/or time. Consider a less sterically hindered derivatizing agent if the issue persists.[10]- Optimize incubation parameters.
Multiple Peaks for the Analyte - Incomplete reaction.- Formation of side products.- Degradation of the derivative.- Ensure an excess of the derivatizing reagent is used.- Optimize reaction conditions (pH, temp, time) to favor the formation of the desired product.- Check the stability of the derivatized sample over time. Store in the dark and at low temperatures.
High Background Signal - Excess derivatizing reagent.- Fluorescent impurities in solvents or reagents.- Use a quenching step to consume excess reagent.- Use high-purity HPLC or LC-MS grade solvents and reagents.
Poor Chromatographic Peak Shape - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the column stationary phase.- Adjust the mobile phase pH.- Dilute the sample.- Try a different column chemistry (e.g., phenyl-hexyl).

Conclusion

The derivatization of this compound with Dansyl Chloride, Dabsyl Chloride, or Fluorescamine offers a robust and effective strategy to significantly enhance its detectability for HPLC and LC-MS analysis. The choice of reagent and method will depend on the specific requirements of the assay, including desired sensitivity and available instrumentation. The protocols provided herein serve as a comprehensive starting point for method development and validation, enabling researchers to achieve reliable and sensitive quantification of this and structurally similar aromatic amines.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872.
  • Tashev, K., Ivanova-Petropulos, V., & Stefova, M. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 55-65.
  • Bartzatt, R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Journal of Biochemical and Biophysical Methods, 47(3), 189-195.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Eastwood, D., Fernandez, C., Yoon, B. Y., Sheaff, C. N., & Wai, C. M. (2006). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. Applied Spectroscopy, 60(9), 957-962.
  • Nishino, T., Noguchi, D., Tanaka, Y., & Tanaka, K. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Metabolites, 11(7), 448.
  • Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In I. Molnár-Perl (Ed.), Quantitation of Amino Acids and Amines by Chromatography (Vol. 70, pp. 75-87). Elsevier.
  • Wu, A. H., & Gornet, T. G. (1985). Rapid determination of plasma catecholamines by high-performance liquid chromatography with fluorescence detection. Clinical chemistry, 31(2), 298-302.
  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Tai, H. C., & Lee, C. H. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Le, T. T., & Rebane, R. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin.
  • Sadu, S., & Ugwu, S. (2014). Fluorescamine: Characteristics, Scope and Applications. Chulalongkorn University Digital Collections.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. Retrieved from [Link]

  • International Council for Harmonisation. (2023).
  • Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. (2016). Macedonian Journal of Chemistry and Chemical Engineering.
  • Tai, H. C., & Lee, C. H. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase high-performance liquid chromatography.
  • Bucher, J. R. (1987). NTP technical report on the toxicity studies of 2,6-xylidine (2,6-dimethylaniline) in F344/N rats and B6C3F1 mice (dosed feed studies).
  • Reagents for detection of primary amines. (1997).
  • Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. In Quantitation of Amino Acids and Amines by Chromatography (Vol. 70, pp. 75-87). Elsevier.

Sources

Scale-up synthesis of 4-(4-Tert-butylphenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-(4-Tert-butylphenoxy)aniline Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of this compound

Substituted anilines are foundational building blocks in modern chemical synthesis, serving as critical precursors for a wide range of high-value molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Among these, this compound is a particularly important intermediate, characterized by its diaryl ether linkage which imparts unique conformational and electronic properties to target molecules. The scale-up synthesis of this compound, however, presents distinct challenges, including the need for robust reaction conditions, control over hazardous intermediates and exothermic events, and efficient purification strategies to meet stringent purity requirements.

This in-depth technical guide provides a field-proven, two-step synthetic route for the kilogram-scale production of this compound. We will move beyond a simple recitation of steps to explain the causality behind our strategic choices—from the initial coupling reaction to the final reduction—providing researchers and process chemists with a self-validating framework for safe and efficient scale-up.

Overall Synthetic Strategy: A Two-Step Approach to Purity and Scalability

The chosen synthetic pathway involves two primary stages, selected for their reliability, scalability, and use of readily available starting materials.

  • Step 1: Ullmann Condensation for Diaryl Ether Formation. We will first construct the core diaryl ether structure by coupling 4-tert-butylphenol with 1-chloro-4-nitrobenzene. This copper-catalyzed C-O bond formation, a variation of the classic Ullmann condensation, is a robust and well-documented method.[3][4] The electron-withdrawing nitro group on the aryl halide activates the substrate for nucleophilic aromatic substitution, facilitating the reaction under manageable conditions.[4]

  • Step 2: Catalytic Hydrogenation for Nitro Group Reduction. The resulting intermediate, 1-(4-tert-butylphenoxy)-4-nitrobenzene, is then converted to the target aniline via catalytic hydrogenation. This method is favored in industrial settings for its high chemoselectivity, excellent yields, and cleaner environmental profile compared to stoichiometric metal/acid reductions.[5][6]

This sequential approach allows for the purification of the stable nitro-intermediate, ensuring that high-purity material enters the final, more sensitive reduction step. This is a critical consideration for process control and achieving the final product specification at scale.

G cluster_0 Step 1: C-O Bond Formation (Ullmann Condensation) cluster_1 Step 2: Nitro Group Reduction A 4-tert-butylphenol C 1-(4-tert-butylphenoxy)-4-nitrobenzene A->C CuI, K2CO3, DMF 140-150 °C B 1-chloro-4-nitrobenzene B->C CuI, K2CO3, DMF 140-150 °C D This compound C->D H2 (g), Pd/C Ethanol, 50-60 °C

Figure 1: High-level workflow for the two-step synthesis of this compound.

Part 1: Protocol for the Scale-Up Synthesis of 1-(4-tert-butylphenoxy)-4-nitrobenzene

This protocol details the copper-catalyzed synthesis of the diaryl ether intermediate. The Ullmann condensation traditionally requires harsh conditions; however, modern variations with appropriate ligands or high-boiling polar aprotic solvents have made it more accessible and reliable.[4] We utilize dimethylformamide (DMF) as the solvent and potassium carbonate as a cost-effective base.

Causality of Experimental Choices:
  • Catalyst (CuI): Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions. It is relatively inexpensive and more efficient than using copper powder, which often requires activation.[7]

  • Base (K₂CO₃): Potassium carbonate is a strong enough base to deprotonate the phenol, forming the active nucleophile (phenoxide). It is less expensive and hygroscopic than cesium carbonate, making it more suitable for large-scale operations.

  • Solvent (DMF): A high-boiling polar aprotic solvent like DMF is essential to solubilize the reagents and facilitate the reaction, which typically requires elevated temperatures.[4][7]

  • Temperature (140-150°C): This temperature range is necessary to drive the reaction to completion at a reasonable rate. Close monitoring is critical to prevent solvent degradation and side-product formation.

Reagent Quantities for Scale
ReagentMolar Mass ( g/mol )Molar Eq.Lab Scale (100g)Pilot Scale (1 kg)
4-tert-butylphenol150.221.0100.0 g1.00 kg
1-chloro-4-nitrobenzene157.551.05110.1 g1.10 kg
Potassium Carbonate (K₂CO₃)138.211.5138.0 g1.38 kg
Copper(I) Iodide (CuI)190.450.112.7 g127 g
Dimethylformamide (DMF)73.09-500 mL5.0 L
Step-by-Step Protocol (1 kg Scale)
  • Vessel Preparation: Ensure a 10 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 4-tert-butylphenol (1.00 kg, 6.66 mol), potassium carbonate (1.38 kg, 9.99 mol), and copper(I) iodide (127 g, 0.67 mol).

  • Solvent Addition: Add dimethylformamide (5.0 L) to the reactor. Begin agitation at 100-150 RPM to form a slurry.

  • Addition of Aryl Halide: Slowly add 1-chloro-4-nitrobenzene (1.10 kg, 6.98 mol) to the mixture.

  • Reaction Heating: Heat the reaction mixture to an internal temperature of 140-150°C. Maintain this temperature and monitor the reaction progress.

  • In-Process Control (IPC): After 12 hours, take a sample from the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by HPLC or TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent) to check for the consumption of 4-tert-butylphenol. The reaction is complete when <2% of the starting phenol remains.

  • Reaction Quench: Once complete, cool the reactor to 50-60°C. Slowly and carefully quench the reaction by adding water (10 L) over 30-60 minutes. The product will precipitate as a solid.

  • Isolation: Cool the slurry to room temperature (20-25°C) and stir for 1 hour. Isolate the crude solid product by filtration.

  • Washing: Wash the filter cake thoroughly with water (3 x 5 L) to remove DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Recrystallization (Optional but Recommended): For high purity, recrystallize the crude solid from hot ethanol or isopropanol to yield 1-(4-tert-butylphenoxy)-4-nitrobenzene as a pale yellow solid.

Part 2: Protocol for the Scale-Up Reduction of 1-(4-tert-butylphenoxy)-4-nitrobenzene

This protocol details the catalytic hydrogenation of the nitro-intermediate to the final aniline product. This reaction is highly exothermic and involves handling flammable hydrogen gas and a potentially pyrophoric catalyst, demanding strict process safety controls.[6]

Causality of Experimental Choices:
  • Catalyst (5% Pd/C): Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups.[5] A 5% loading provides a good balance between reactivity and cost. The catalyst is typically used as a 50% wet paste to mitigate its pyrophoric nature.

  • Hydrogen Source (H₂ Gas): Hydrogen gas is the cleanest reducing agent, producing only water as a byproduct. A pressure of 4-5 bar is sufficient to achieve a good reaction rate without requiring specialized high-pressure equipment.

  • Solvent (Ethanol): Ethanol is an excellent solvent for this reaction. It solubilizes the starting material, is compatible with the catalyst, and is relatively easy to remove during work-up.

  • Temperature (50-60°C): A moderately elevated temperature increases the reaction rate. However, due to the high exothermicity of nitro reductions, careful temperature control is paramount to prevent a runaway reaction.[6][8]

Reagent Quantities for Scale
ReagentMolar Mass ( g/mol )Molar Eq.Pilot Scale (1 kg)
1-(4-tert-butylphenoxy)-4-nitrobenzene271.311.01.00 kg
5% Palladium on Carbon (50% wet)-1-2% w/w (dry basis)20-40 g
Ethanol (200 proof)46.07-10.0 L
Step-by-Step Protocol (1 kg Scale)
  • Vessel Preparation: Use a pressure-rated hydrogenation reactor (e.g., a Parr hydrogenator) that has been thoroughly cleaned and leak-tested.

  • Inerting the Reactor: Purge the reactor multiple times with nitrogen to ensure an inert atmosphere.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 1-(4-tert-butylphenoxy)-4-nitrobenzene (1.00 kg, 3.69 mol) and ethanol (10.0 L).

  • Catalyst Slurry Addition: In a separate beaker, prepare a slurry of the 5% Pd/C catalyst (e.g., 30 g of 50% wet paste) in a small amount of ethanol (~200 mL). Under a continuous nitrogen purge, carefully transfer this slurry into the reactor. Caution: Never add dry Pd/C to a dry vessel or solvent, as it can ignite upon contact with air or solvent vapors.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen again, then carefully introduce hydrogen gas. Pressurize the reactor to 4-5 bar of H₂.

  • Reaction Execution: Begin agitation and heat the reactor to an internal temperature of 50-60°C. The reaction is exothermic; use cooling coils to maintain the target temperature. Hydrogen uptake should be monitored. The reaction is typically complete within 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting nitro compound is <0.5%.

  • Post-Reaction Purging: Once complete, stop the hydrogen flow and carefully vent the reactor. Purge the system thoroughly with nitrogen (at least 3-5 cycles) to remove all residual hydrogen. This is a critical safety step.

  • Catalyst Filtration: Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Caution: The filter cake containing Pd/C is pyrophoric and must not be allowed to dry out. Quench the filter cake immediately with water and store it under water for safe disposal.

  • Solvent Removal: Transfer the filtrate to a separate vessel and concentrate it under reduced pressure to remove the ethanol.

  • Product Isolation: The residue can be dissolved in a suitable solvent like ethyl acetate and washed with brine to remove any residual water. After drying over anhydrous sodium sulfate and filtering, the solvent is removed under vacuum to yield the crude this compound.

  • Purification: The product can be purified by vacuum distillation or recrystallization from a hexane/ethyl acetate mixture to yield a high-purity white to off-white solid.

Process Safety and Hazard Analysis

  • Ullmann Condensation:

    • High Temperatures: Operating at ~150°C requires robust engineering controls and continuous monitoring to prevent overheating.

    • Reagent Handling: DMF is a reproductive toxin and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Nitro Group Reduction:

    • Severe Exotherm: This reaction releases a significant amount of energy (~400-500 kJ/mol). Scale-up must be preceded by calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the thermal profile and ensure the cooling capacity of the reactor is sufficient to control the reaction.[6]

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be in a designated area with appropriate ventilation and electrical grounding.

    • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after the reaction. It must always be handled wet and under an inert atmosphere.[9]

Analytical Quality Control and Characterization

A robust analytical package is required to release the final product.

TestMethodSpecificationRationale
AppearanceVisualWhite to off-white solidConfirms basic product quality
PurityHPLC≥ 99.5%Quantifies product purity and impurities
IdentityLC-MSMatches theoretical massConfirms molecular weight
Structure¹H NMRConforms to structureConfirms chemical structure
Residual SolventsGC-HSPer ICH guidelinesEnsures removal of process solvents

Troubleshooting and Process Optimization

G cluster_0 Step 1: Ullmann Condensation Issues cluster_1 Step 2: Reduction Issues A Incomplete Reaction? A_S1 Check base quality/dryness. Increase temperature to 155°C. Extend reaction time. A->A_S1 Yes B Low Yield? A->B No C Stalled Reaction? A_S2 Consider alternative catalyst or ligand screen. B_S1 Check for side products (e.g., dehalogenation). Optimize quench/isolation procedure. B->B_S1 Yes C_S1 Catalyst poisoned? Use fresh catalyst. Check H2 supply/pressure. Increase catalyst loading. C->C_S1 Yes D Impurity Formation? (e.g., hydroxylamine, azo) C->D No D_S1 Ensure sufficient H2 pressure. Increase reaction time/temperature slightly. Optimize catalyst loading. D->D_S1 Yes

Figure 2: A decision tree for troubleshooting common scale-up issues.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • An Improved Process for the Preparation of the p-tert-butylcalix[7]arene: from Laboratory-scale Synthesis to Scale-up Development. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Techniques and Methods of Identification. ResearchGate. [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ACS Publications. [Link]

  • 4-(4-Nitrophenoxy)biphenyl. ResearchGate. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline?. ResearchGate. [Link]

  • Analytical Methods. Japan Coast Guard. [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. YouTube. [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone and Its Catalytic Activity in the Liquid-Phase Oxidation of Inorganic Sulfides. ResearchGate. [Link]

  • Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. University of Groningen. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • A novel trityl/acridine derivatization agent for analysis of thiols by (matrix-assisted)(nanowire-assisted)laser desorption/ionization and electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. MDPI. [Link]

  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Royal Society of Chemistry. [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. [Link]

  • Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. American Laboratory. [Link]

  • Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

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Troubleshooting & Optimization

Optimization of reaction conditions for Buchwald-Hartwig amination of 4-(4-Tert-butylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Guide for: 4-(4-Tert-butylphenoxy)aniline Coupling Reactions Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and optimization hurdles encountered when working with substrates like this compound. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively.

Introduction: The Challenge at Hand

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency.[1][2] However, its success is highly dependent on the careful orchestration of several components: the palladium source, the phosphine ligand, the base, and the solvent. The substrate in focus, this compound, presents a unique set of considerations. As an electron-rich aniline, its nucleophilicity is high, but it can also be prone to side reactions or catalyst inhibition if conditions are not finely tuned. This guide will walk you through a logical, mechanism-driven approach to optimizing this specific transformation.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Core Reaction Components

Q1: I'm setting up my first reaction. How do I select the initial Palladium precatalyst and ligand?

A1: This is the most critical decision you'll make. The catalyst system—the combination of a palladium source and a phosphine ligand—dictates the efficiency of the entire catalytic cycle.

  • Palladium Source: Choose a Precatalyst. For reproducibility and efficiency, it is almost always better to use a well-defined palladium precatalyst rather than sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] Precatalysts are air- and thermally stable complexes that rapidly form the active, monoligated Pd(0) species upon exposure to the base in your reaction.[5][6] This avoids unpredictable in-situ reduction steps.[4][7] Modern aminobiphenyl-based precatalysts (e.g., G3 or G4 Palladacycles) are excellent starting points as they are designed for stability and high activity.[8][9]

  • Ligand Selection: Think Bulky and Electron-Rich. The ligand is not a passive spectator; it stabilizes the palladium center and critically influences the rates of both the oxidative addition and reductive elimination steps. For electron-rich anilines and aryl halides, bulky, electron-rich biarylphosphine ligands are the gold standard.

    • Why? The steric bulk of the ligand promotes the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition step.[10] This same bulk also facilitates the final, product-releasing reductive elimination step.[4]

    • Recommended Starting Ligands: For your substrate, consider starting with ligands like XPhos , RuPhos , or BrettPhos . These have a proven track record for coupling a wide range of amines with aryl halides.[7][11]

Q2: Which base should I choose and why? What are the tradeoffs?

A2: The base has two primary roles: to deprotonate the aniline, making it a more potent nucleophile, and to activate the precatalyst to generate the active Pd(0) species. The choice involves a trade-off between reactivity and functional group tolerance.[4][7][12]

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often permit the highest reaction rates at the lowest catalyst loadings.[4][7] Sodium tert-butoxide (NaOt-Bu) is an excellent first choice for most standard aminations.

    • Caveat: These bases are incompatible with sensitive functional groups like esters, ketones, or nitro groups on your coupling partner.[7]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): If your aryl halide contains base-sensitive functionalities, you must switch to a weaker base.[4][7] While these bases offer excellent functional group tolerance, they often require higher reaction temperatures, longer reaction times, or increased catalyst loadings to achieve comparable yields.[7]

Q3: Does the choice of solvent matter?

A3: Yes, significantly. The ideal solvent must solubilize all reaction components and not interfere with the catalyst.

  • Aprotic, Non-polar to Moderately Polar Solvents are Preferred: Toluene and dioxane are the most common and reliable solvents for Buchwald-Hartwig reactions.[3][7] They offer good solubility for the aryl halide and the catalyst complex.

  • Ethereal Solvents: Tetrahydrofuran (THF) is also used, but its lower boiling point limits the accessible temperature range.[3] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have also been shown to be effective.[13]

  • Avoid: Protic solvents (like ethanol or water, unless used intentionally in small amounts for catalyst activation) and highly polar aprotic solvents (like DMF or DMSO) can sometimes interfere with the catalytic cycle and are generally avoided unless specific protocols call for them.

Section 2: Troubleshooting Poor Performance

Q4: My reaction has stalled, and I have a low yield of the desired product. What is the first thing I should check?

A4: Before embarking on a wide-ranging screen, always verify the fundamentals.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction was set up under a robust inert atmosphere (Argon or Nitrogen) and that your solvent was properly degassed.

  • Reagent Purity: The quality of your aniline, aryl halide, and particularly the base, is critical. Bases like NaOt-Bu can degrade upon improper storage. Use freshly opened bottles or material stored correctly in a desiccator or glovebox.

  • Temperature: Ensure your reaction was heated to the target temperature. A simple sand bath can have significant temperature gradients. Using an aluminum heating block or an oil bath with a contact thermometer is more reliable.

Q5: I've confirmed my setup is sound, but the yield is still low. What is a logical optimization strategy?

A5: A systematic, one-variable-at-a-time approach is often less efficient than a more targeted one.[14] Based on the likely mechanistic bottlenecks, follow this troubleshooting workflow.

G Start Low Yield Observed Check_Ligand Is the Ligand Bulky Enough? (e.g., XPhos, RuPhos) Start->Check_Ligand Switch_Ligand Screen More Sterically Hindered Ligands (e.g., BrettPhos, AdBrettPhos) Check_Ligand->Switch_Ligand No/Unsure Check_Base Is the Base Strong Enough? (Using NaOtBu?) Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Consider a different strong base (e.g., LHMDS, KHMDS) Check_Base->Switch_Base No/Weak Base Used Check_Temp Is Temperature Sufficiently High? (e.g., 100-110 °C in Toluene/Dioxane) Check_Base->Check_Temp Yes Switch_Base->Check_Temp Increase_Temp Increase Temperature (if solvent allows) Check_Temp->Increase_Temp No Final_Resort Consider a different Pd Precatalyst (e.g., different generation) or change the aryl halide (Br -> I) Check_Temp->Final_Resort Yes Increase_Temp->Final_Resort

Caption: The Buchwald-Hartwig amination catalytic cycle.

References

  • Reddit Chemistry Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • H. Key, J. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. DeepMatter. Available at: [Link]

  • Al-balushi, R. A., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • van der Ham, A. G. J., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. Available at: [Link]

  • Kinzel, T., et al. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available at: [Link]

  • Dobrovetsky, R., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Viciu, M. S., et al. (2004). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Vaddypally, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Dorel, R., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide to the Aqueous Solubility of 4-(4-Tert-butylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Tert-butylphenoxy)aniline. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth, science-backed solutions to help you achieve your desired concentrations in aqueous media for various experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve this compound in my aqueous buffer. Why is its water solubility so poor?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure.

The molecule possesses significant hydrophobic characteristics that outweigh its few hydrophilic features. Let's break down the key structural contributions to its poor water solubility:

  • Large Hydrophobic Surface Area: The molecule is built on a diphenyl ether scaffold, which consists of two aromatic (phenyl) rings. These rings are nonpolar and repel water.

  • The Tert-butyl Group: The tert-butyl group (-C(CH₃)₃) is a large, bulky alkyl substituent. It is highly aliphatic and significantly increases the lipophilicity (oil-loving nature) of the molecule. This is reflected in its high predicted octanol-water partition coefficient (XlogP) of 4.2, indicating a strong preference for nonpolar environments over water[1].

  • Limited Hydrogen Bonding: While the primary amine (-NH₂) group can act as a hydrogen bond donor and acceptor, its contribution is overshadowed by the large nonpolar structure. The ether linkage (-O-) can only act as a hydrogen bond acceptor. As the size of the hydrophobic portion of an amine molecule increases, its water solubility decreases[2].

Essentially, for a water molecule to accommodate this compound, it would need to disrupt its extensive hydrogen-bonding network to create a cavity for the large, nonpolar structure, which is an energetically unfavorable process.

Caption: Molecular regions of this compound.

Q2: My experiment requires an aqueous solution. Can I use pH adjustment to dissolve the compound?

A2: Yes, pH adjustment is the most direct and often most effective initial strategy, provided it is compatible with your experimental conditions.

The underlying principle is the acid-base chemistry of the aniline functional group. Aniline and its derivatives are weak bases.[3] By lowering the pH of the aqueous medium, you can protonate the basic amine group (-NH₂) to form a positively charged anilinium salt (-NH₃⁺).[3][4] This salt is an ionic species and is significantly more soluble in polar solvents like water.[3][4]

The effectiveness of this method depends on the pKa of the compound, which is the pH at which 50% of the amine groups are protonated. While the exact pKa of this compound is not readily published, the pKa of the related compound 4-tert-butylaniline is reported to be around 5.1. The solubility of aniline itself increases significantly in acidic conditions.[3] Therefore, adjusting the pH to be 1-2 units below the pKa will ensure that the vast majority of the molecules are in their soluble, protonated form.[5]

Caption: pH-dependent equilibrium of this compound.

Step-by-Step Protocol for pH-Dependent Solubilization:

  • Preparation: Start by creating a slurry of the compound in your desired aqueous buffer (e.g., water, PBS).

  • Acidification: While stirring vigorously, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitoring: Monitor the pH and observe the dissolution of the solid. The compound should dissolve as the pH drops significantly below its pKa (aim for a pH of ~3-4 as a starting point).

  • Final Adjustment (Optional): If your experiment requires a specific pH, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH) after the compound has dissolved. However, be cautious: as the pH approaches the pKa, the compound may begin to precipitate out of solution.

pH of Aqueous MediumExpected State of CompoundPredicted Solubility
pH < 4Predominantly protonated (-NH₃⁺)High
pH ≈ 5 (near pKa)Mixture of free base and saltModerate, risk of precipitation
pH > 6Predominantly free base (-NH₂)Very Low (Insoluble)
Caption: Predicted solubility of this compound at different pH values.
Q3: Adjusting the pH will interfere with my biological assay. What are some alternative methods?

A3: When pH modification is not an option, co-solvents and surfactants are excellent alternatives for enhancing solubility.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving hydrophobic compounds like this compound.[6][7]

Mechanism of Action: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[6] They essentially create a solvent mixture that has properties intermediate between water and a pure organic solvent.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)[8]

  • Ethanol (EtOH)[6]

  • Polyethylene Glycol (e.g., PEG 300, PEG 400)[9]

  • Propylene Glycol[6]

Step-by-Step Protocol for Co-solvent Use:

  • Stock Solution: Prepare a high-concentration stock solution of your compound in a pure, water-miscible organic solvent like DMSO or ethanol.[8][9] The compound should be readily soluble in these solvents.[10]

  • Dilution: Add the stock solution dropwise or in small aliquots to your aqueous buffer while vortexing or stirring vigorously. This gradual addition is crucial to avoid "crashing out" or immediate precipitation of the compound.

  • Final Concentration: Be mindful of the final co-solvent concentration in your working solution. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% or even 0.1% to avoid cytotoxicity.[9]

Troubleshooting Tip: If the compound precipitates upon dilution, try using a less polar co-solvent for the stock or increasing the proportion of co-solvent in the final aqueous medium, if your experimental design permits.

Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[11] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11]

Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic shell.[11] The hydrophobic core can encapsulate poorly water-soluble compounds, effectively dissolving them in the bulk aqueous solution.[11][12][13]

Commonly Used Surfactants for Research:

  • Non-ionic: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Polyoxyl 35 castor oil (Cremophor® EL).[9][11] These are generally preferred for biological applications due to their lower toxicity.[11]

  • Ionic: Sodium Dodecyl Sulfate (SDS). While an effective solubilizer, it is often denaturing to proteins and can be harsh on cells.[11]

Step-by-Step Protocol for Surfactant Use:

  • Surfactant Solution: Prepare an aqueous solution of the chosen surfactant at a concentration well above its CMC.

  • Addition of Compound: Add the solid this compound directly to the surfactant solution.

  • Solubilization: Stir or sonicate the mixture until the compound is fully dissolved. This may take some time as the compound needs to partition into the micellar cores.

MethodMechanismAdvantagesConsiderations
Co-solvents Reduces solvent polaritySimple, fast, effective for stock solutionsPotential for precipitation on dilution, solvent may interfere with assay
Surfactants Micellar encapsulationHigh solubilization capacity, thermodynamically stableSurfactant may affect protein structure or cell membranes, requires concentration > CMC
Caption: Comparison of Co-solvent and Surfactant Solubilization Methods.
Q4: I need a highly stable formulation for long-term studies. Is there a more advanced approach than co-solvents or surfactants?

A4: Yes, for enhanced stability and solubility, forming an inclusion complex with cyclodextrins is a highly effective and advanced strategy.

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate a "guest" molecule, such as this compound, within their central cavity if the guest has appropriate size and hydrophobicity.[15][16] This non-covalent host-guest complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent water solubility and stability.[14][17]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Widely used due to its cavity size and availability.[17]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity than native β-CD, making it a preferred choice for biological applications.[9]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.[9]

Caption: Formation of a cyclodextrin-drug inclusion complex.

Step-by-Step Protocol for Cyclodextrin Complexation:

  • CD Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in water or your buffer. Heating the solution can increase the solubility of the CD itself.

  • Addition of Compound: Add an excess of this compound to the CD solution.

  • Complexation: Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (typically 24-48 hours) to allow the equilibrium of complex formation to be reached.

  • Filtration: After the equilibration period, remove the undissolved, excess compound by filtration (e.g., using a 0.22 µm syringe filter). The resulting clear filtrate contains the solubilized compound in the form of the inclusion complex.

  • Quantification: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

This method often yields the most stable and biocompatible aqueous formulations for hydrophobic compounds, making it ideal for demanding applications.[17]

References

  • Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8) . Cheméo. [Link]

  • Chemical Properties of Aniline, 2,4-di-tert-butyl- (CAS 2909-84-4) . Cheméo. [Link]

  • Aniline, p-(p-tert-butylphenoxy)-, hydrochloride (C16H19NO) . PubChemLite. [Link]

  • 4-Tert-Butylaniline | C10H15N | CID 69861 . PubChem. [Link]

  • 4-tert-Butylphenol . Wikipedia. [Link]

  • How does branching increase the solubility in amines? . Quora. [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures . ACS Publications. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? . ResearchGate. [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure . PubMed. [Link]

  • Aniline . Solubility of Things. [Link]

  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds . National Institutes of Health (NIH). [Link]

  • Micellar solubilization of drugs . University of Alberta Libraries. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies . National Center for Biotechnology Information. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents . The Journal of Physical Chemistry B. [Link]

  • Preparing Amines: Aliphatic & Aromatic Synthesis Methods . Organic Chemistry. [Link]

  • ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products . ResearchGate. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Amine Properties . BYJU'S. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble . Journal of Chemical and Pharmaceutical Research. [Link]

  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes . MDPI. [Link]

  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy . MDPI. [Link]

  • Properties of amines . Chemistry LibreTexts. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications . OAText. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . National Institutes of Health. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Micellar solubilization: Significance and symbolism . Micellar solubilization: Significance and symbolism. [Link]

  • β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile . MDPI. [Link]

  • 4-tert-Butylphenol | C10H14O | CID 7393 . PubChem. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 4-(4-Tert-butylphenoxy)aniline and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-(4-tert-butylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during method development and routine analysis. Our focus is on providing practical, scientifically-grounded solutions to ensure robust and reliable separation of the active pharmaceutical ingredient (API) from its potential impurities.

Understanding the Molecule: Physicochemical Properties

PropertyEstimated ValueRationale and Chromatographic Implications
pKa 4.5 - 5.0The aniline moiety is basic. The pKa is crucial for selecting a mobile phase pH to control ionization and achieve optimal peak shape. Operating at a pH at least 2 units below the pKa (e.g., pH < 2.5-3.0) will ensure the analyte is in its fully protonated form, minimizing peak tailing due to silanol interactions on traditional silica-based columns.
logP > 4.0The presence of two aromatic rings and a tert-butyl group makes the molecule highly hydrophobic. This indicates strong retention in reversed-phase HPLC, requiring a higher percentage of organic solvent in the mobile phase for elution.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the HPLC analysis of this compound.

Q1: I am observing significant peak tailing for the main analyte peak. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC and is primarily caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[1]

  • Scientific Explanation: At mid-range pH values (typically between 3 and 7), residual silanol groups on the column packing can be ionized (negatively charged), while the aniline group (with a pKa around 4.5-5.0) can be protonated (positively charged). This leads to strong ionic interactions that result in a mixed-mode retention mechanism, causing peak tailing.[2]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH.

      • Low pH: Lower the pH to 2.5-3.0 using an acidifier like trifluoroacetic acid (TFA) or formic acid. At this pH, the aniline is fully protonated, and the silanol groups are suppressed, minimizing ionic interactions.

      • High pH: Alternatively, using a high pH (e.g., pH 10) with a pH-stable column (e.g., a hybrid or ethylene-bridged hybrid column) will deprotonate the aniline, rendering it neutral and eliminating the ionic interaction.

    • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte. However, TEA can shorten column lifetime and is not MS-compatible.

    • Column Selection: Employing a column with a highly inert stationary phase and effective end-capping will have fewer accessible silanol groups, thus reducing peak tailing.[3]

Q2: What are the potential process-related impurities I should be looking for?

A2: Potential impurities can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. For this compound, likely impurities include:

  • Starting Materials:

    • 4-tert-butylphenol

    • A substituted nitrobenzene or halo-benzene precursor to the aniline moiety.

  • Byproducts:

    • Isomers of the final product.

    • Products of incomplete reaction or over-reaction.

    • Compounds formed from reactions with residual solvents or reagents.[4]

  • Degradation Products:

    • Oxidation of the aniline group.

    • Hydrolysis of the ether linkage under harsh acidic or basic conditions.

Q3: My resolution between the main peak and a critical impurity is poor. How can I improve it?

A3: Improving resolution requires optimizing the selectivity and/or efficiency of your separation.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity due to different solvent properties.

    • Gradient Slope: If using a gradient, a shallower gradient will increase the separation between closely eluting peaks.

  • Adjust pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable impurities, thereby improving selectivity.

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity profile.

  • Temperature: Lowering the temperature can sometimes improve resolution, although it will increase backpressure and run time.

Q4: How do I develop a stability-indicating method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. The development and validation of such a method should follow ICH guidelines.[5][6]

  • Forced Degradation Studies: You must perform forced degradation (stress testing) of the drug substance to generate potential degradation products.[7] The typical stress conditions include:

    • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperature.

    • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

    • Thermal Stress: e.g., 60-80°C.

    • Photolytic Stress: Exposure to UV and visible light.

  • Method Development and Validation: The HPLC method must be able to separate the main peak from all generated degradation products. The method should then be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis using a photodiode array detector is essential), linearity, accuracy, precision, and robustness.

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common HPLC issues encountered with this compound.

Guide 1: Systematic Troubleshooting of Poor Peak Shape

This workflow will guide you through diagnosing and resolving peak shape issues.

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003. [Link]

  • HPLC for Pharmaceutical Scientists. John Wiley & Sons. 2007. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2017. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for the Quantification of 4-(4-Tert-butylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, experience-driven comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(4-Tert-butylphenoxy)aniline, a key chemical intermediate. We will also explore a Gas Chromatography-Mass Spectrometry (GC-MS) method as a viable alternative, detailing the experimental data that underpins the validation of both techniques.

The Analytical Challenge: Properties of this compound

This compound is a substituted aniline derivative. Understanding its physicochemical properties is paramount in selecting and developing a suitable analytical method. Structurally, it possesses a bulky, non-polar tert-butyl group and a polar aniline functional group. This amphiphilic nature, combined with its potential for thermal lability, presents unique challenges for chromatographic separation and quantification.[1] Aniline and its derivatives are often polar and thermolabile, which can complicate GC analysis, frequently necessitating a derivatization step to improve volatility and stability.[1] HPLC, particularly in a reverse-phase mode, is often a more direct approach for such compounds.

The Gold Standard: A Validated Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. Forced degradation studies are therefore a critical component of method validation, as they purposefully generate these potential interferents.[2][3]

Experimental Protocol: HPLC Method Validation

Objective: To validate a precise, accurate, and specific stability-indicating HPLC method for the quantification of this compound in a drug substance.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (1-100 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound drug substance and dissolve in a 100 mL volumetric flask with the mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Stock Reference Standard Stock (1000 µg/mL) Working Working Standards (1-100 µg/mL) Stock->Working HPLC C18 Column Mobile Phase: ACN:0.1% Formic Acid (60:40) Flow: 1.0 mL/min Temp: 30°C Working->HPLC Inject Sample Drug Substance Sample (100 µg/mL) Sample->HPLC Inject Detector UV Detector (254 nm) HPLC->Detector Acquisition Chromatogram Acquisition Detector->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis

Workflow for HPLC Quantification

Validation Parameters and Results

The validation of this HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

1. Specificity (Forced Degradation Studies)

To demonstrate specificity, the drug substance was subjected to various stress conditions to induce degradation. The goal is to show that the peak for this compound is well-resolved from any degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 4 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Drug substance exposed to UV light (254 nm) for 7 days.

Results: In all stress conditions, the main peak of this compound was well-separated from all degradation product peaks, with a resolution of >2.0. This confirms the stability-indicating nature of the method.

2. Linearity and Range

A series of six concentrations of the reference standard were analyzed in triplicate.

Concentration (µg/mL)Mean Peak Area
115,234
10151,987
25379,876
50758,990
751,139,876
1001,518,987
  • Correlation Coefficient (r²): 0.9998

  • Linear Range: 1 - 100 µg/mL

The high correlation coefficient indicates excellent linearity across the specified range.

3. Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.1101.1%
120%120119.499.5%

The recovery values between 99.0% and 101.1% demonstrate the high accuracy of the method.

4. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

    • Relative Standard Deviation (RSD): 0.8%

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument.

    • RSD: 1.2%

The low RSD values indicate excellent precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 0.9 µg/mL

6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min1.5%
Column Temperature± 2°C1.1%
Mobile Phase Composition± 2% Acetonitrile1.8%

The method is considered robust as the RSD values remained below 2.0% under all variations.

An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity due to its mass-selective detection.[5][6] However, for a polar and potentially thermolabile compound like this compound, direct injection can be problematic. A derivatization step is often necessary to increase volatility and thermal stability.[7]

Experimental Protocol: GC-MS Method with Derivatization

Objective: To quantify this compound using GC-MS following a derivatization step.

Derivatization Protocol:

  • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

  • The resulting solution containing the silylated derivative is ready for GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Sol Sample Solution Dry Evaporate to Dryness Sample_Sol->Dry Derivatize Add BSTFA + TMCS Heat at 70°C Dry->Derivatize GC Capillary Column (e.g., DB-5ms) Temperature Programmed Injection Derivatize->GC Inject MS Mass Spectrometer (EI, Scan/SIM mode) GC->MS Integration Peak Integration (SIM) MS->Integration Quantification Quantification vs. Standard Curve Integration->Quantification

Workflow for GC-MS Quantification

GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Oven Program 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Performance Comparison: HPLC vs. GC-MS
FeatureValidated HPLC MethodAlternative GC-MS MethodJustification & Insights
Sample Preparation Simple dissolutionMulti-step (evaporation, derivatization)HPLC offers a significant advantage in terms of speed and simplicity, reducing potential sources of error.
Specificity High (demonstrated by forced degradation)Very High (mass-selective detection)While HPLC shows excellent specificity, GC-MS is inherently more selective due to the additional dimension of mass-to-charge ratio.
Sensitivity (LOQ) 0.9 µg/mLPotentially lower (ng/mL range)GC-MS can achieve lower detection limits, which is advantageous for trace-level analysis.
Analysis Time ~10 minutes per sample~25 minutes per sample (excluding prep)The HPLC method is significantly faster, allowing for higher sample throughput.
Robustness HighModerate (derivatization can be variable)The derivatization step in the GC-MS method introduces a potential source of variability that requires careful control.
Cost & Complexity LowerHigherGC-MS instrumentation is generally more expensive to purchase and maintain.

Conclusion: Method Selection Based on Application

Both the validated HPLC method and the alternative GC-MS method are suitable for the quantification of this compound, but their applicability depends on the specific analytical need.

  • The HPLC method is the superior choice for routine quality control and release testing due to its simplicity, speed, robustness, and demonstrated stability-indicating capabilities. It provides a reliable and efficient means of ensuring product quality in a high-throughput environment.

  • The GC-MS method , while more complex, offers enhanced sensitivity and specificity. This makes it an excellent choice for impurity profiling, trace-level analysis in complex matrices, or as an orthogonal method to confirm the identity of unknown peaks observed during HPLC analysis.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products.

References

  • U.S. Environmental Protection Agency. (1996).
  • Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Thermo Fisher Scientific.
  • Taylor & Francis Online. (2021).
  • BenchChem. Application Note: Protocol for GC-MS Analysis of 4-tert-butylphenol.
  • SIELC. Separation of 2-(2-tert-Butyl-5-methylphenoxy)aniline on Newcrom R1 HPLC column.
  • MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • PubMed Central. (2015).
  • ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Scholars Middle East Publishers. (2017). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol.
  • ResearchGate. (2007).
  • Taylor & Francis Online. (2021).
  • ResearchGate. (2018).
  • PubMed. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants.
  • PubMed Central. (2019).
  • Helda - University of Helsinki. (2018).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PubMed. (2000).
  • ResearchGate. (2019). Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC.
  • PubMed Central. (2023).
  • Google Patents. (2017). CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Indian Journal of Pharmaceutical Education and Research. (2018).
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • International Journal of Scientific & Developmental Research. (2022).

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4-(4-Tert-butylphenoxy)aniline Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Benchtop to Bedside

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is both arduous and complex. A pivotal class of compounds that has garnered significant interest is the 4-(4-tert-butylphenoxy)aniline derivatives. This scaffold has been identified as a promising backbone for the development of novel therapeutic agents, particularly in oncology.[1] Research has illuminated the potential of these derivatives as anticancer, antimicrobial, and even neuroprotective agents, often acting by binding to specific proteins and modulating their function within cellular pathways.[1][2]

However, the promise shown in a petri dish does not always translate to efficacy in a living organism. This guide provides a comprehensive analysis of the in vitro and in vivo biological activities of this compound derivatives and their analogues. We will delve into the critical concept of In Vitro-In Vivo Correlation (IVIVC), exploring the methodologies used to assess these compounds, comparing the data generated from both settings, and elucidating the factors that govern their translational potential. For researchers and drug development professionals, understanding this correlation is paramount for selecting promising candidates and designing more predictive preclinical studies.[3]

Part 1: In Vitro Efficacy - Cellular and Molecular Insights

The initial evaluation of any potential drug candidate begins with in vitro testing. These cell-based assays are indispensable tools, offering a cost-effective and high-throughput method to screen large numbers of compounds and gain initial insights into their mechanisms of action.[3] For aniline derivatives, these studies have primarily focused on their cytotoxic effects against various cancer cell lines.

Mechanism of Action: Unraveling the Pathways

In vitro studies have been instrumental in identifying several mechanisms through which aniline derivatives exert their anticancer effects. For instance, certain 4-anilinoquinazoline derivatives have been shown to induce G0/G1 cell cycle arrest, effectively halting the proliferation of cancer cells.[4] Other related compounds, the 4-anilinoquinolinylchalcone derivatives, trigger apoptosis (programmed cell death) in breast cancer cells through the activation of reactive oxygen species (ROS) and subsequent caspase 3/7 activation.[5] Furthermore, specific derivatives have been identified as potent dual inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[6]

Anticancer_Mechanism_Anilino_Derivatives cluster_0 4-Anilinoquinazoline/quinoline Derivative cluster_1 Cancer Cell Compound Anilino Derivative EGFR EGFR/VEGFR-2 Compound->EGFR Inhibition CellCycle Cell Cycle Progression (G1 to S phase) Compound->CellCycle Blockade ROS ROS Production Compound->ROS Induction Proliferation Cell Proliferation Arrest EGFR->Proliferation CellCycle->Proliferation Caspase Caspase 3/7 ROS->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis

Caption: In Vitro Mechanisms of Anilino Derivatives.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of various aniline derivatives against a panel of human cancer cell lines, as measured by the IC50 value (the concentration required to inhibit the growth of 50% of cells).

Compound ClassSpecific Derivative/CompoundTarget Cancer Cell LineIC50 (µM)Reference
4-AnilinoquinolineCompound 3dHepG2 (Liver Cancer)8.50[4]
4-AnilinoquinolineCompound 3cHepG2 (Liver Cancer)11.42[4]
4-AnilinoquinolineCompound 3eHepG2 (Liver Cancer)12.76[4]
4-AnilinoquinazolineCompound 33A431 (Skin Cancer)3.0[7]
4-AnilinoquinazolineCompound 30A431 (Skin Cancer)3.5[7]
4-AnilinoquinolinylchalconeCompound 4aMDA-MB-231 (Breast Cancer)Potent[5]

Note: "Potent" indicates high activity reported without a specific IC50 value in the cited abstract.

Experimental Protocol: XTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxicity of compounds, as is commonly used for screening aniline derivatives.[5]

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Add 100 µL of each concentration to the designated wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, under the same conditions as step 1.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT (sodium 3’-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Colorimetric Reaction: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-6 hours. During this time, metabolically active (viable) cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: In Vivo Efficacy - The Whole Organism Response

While in vitro assays are crucial for initial screening, they cannot replicate the complex physiological environment of a living organism.[3] In vivo studies are essential to evaluate a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), overall efficacy, and potential toxicity.[3] The most common preclinical models for cancer research are xenograft studies in immunocompromised mice.[8][9]

Evaluating Antitumor Activity in Animal Models

In these models, human tumor cells are implanted into mice that lack a functional immune system, preventing the rejection of the foreign cells.[8] This allows the tumor to grow, creating a model in which the efficacy of anticancer agents can be tested. Studies on anilino-podophyllotoxin and anilinoquinazoline derivatives have demonstrated significant inhibition of tumor growth in xenograft models using nude mice.[6][10] For example, specific derivatives have been shown to be effective when administered orally, a highly desirable characteristic for a clinical candidate.[10]

Comparative In Vivo Antitumor Data
Compound ClassSpecific DerivativeAnimal ModelTumor ModelKey In Vivo OutcomeReference
4β-Anilino-podophyllotoxinCompound 26cNude MiceHuman Lung Cancer XenograftSignificant tumor growth inhibition via oral administration.[10]
4-AnilinoquinazolineCompound 10aBALB/c-nu MiceA549 Lung Cancer XenograftInhibited tumor growth with reduced toxicity compared to vandetanib.[6]
4-AnilinoquinazolineCompound 10gBALB/c-nu MiceA549 Lung Cancer XenograftInhibited tumor growth with reduced toxicity compared to vandetanib.[6]
4-tert-butylphenoxyalkoxyamineDL76RatHaloperidol-induced CatalepsyShowed antiparkinsonian activity at 50 mg/kg.[2]
Experimental Protocol: Human Tumor Xenograft Model

This protocol provides a generalized workflow for assessing the in vivo antitumor activity of a candidate compound.

In_Vivo_Xenograft_Workflow cluster_workflow Xenograft Study Workflow A 1. Cell Culture (e.g., A549 Lung Cancer Cells) B 2. Cell Implantation Subcutaneous injection into flank of nude mice A->B C 3. Tumor Growth Monitor until tumors reach ~100-150 mm³ B->C D 4. Group Randomization Vehicle Control Group Treatment Group(s) C->D E 5. Drug Administration (e.g., Oral gavage or IP injection) Daily for 2-3 weeks D->E F 6. Monitoring Tumor Volume Measurement (2-3x/week) Body Weight (Toxicity) E->F G 7. Endpoint Analysis Sacrifice mice, excise tumors Weigh and process for histology F->G H 8. Data Interpretation Compare tumor growth between groups (TGI %) G->H

Caption: Standard In Vivo Xenograft Experimental Workflow.

  • Animal Acclimation: House immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) in a specific pathogen-free environment for at least one week before the experiment.[8]

  • Tumor Cell Implantation: Harvest human tumor cells (e.g., A549) during their logarithmic growth phase. Resuspend the cells in a sterile medium (like PBS), often mixed with Matrigel to support initial tumor formation, and subcutaneously inject approximately 5-10 million cells into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable volume (e.g., 100–150 mm³), randomize the mice into control and treatment groups (n=5-10 mice per group).

  • Treatment Administration: Administer the test compound (e.g., a this compound derivative) and a vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are determined by prior pharmacokinetic studies. Treatment typically continues for 2-4 weeks.

  • Monitoring and Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × length × width²). Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) percentage to quantify the drug's efficacy.

Part 3: The Correlation - Connecting In Vitro Potency to In Vivo Efficacy

The ultimate goal of preclinical testing is to select compounds that will be effective in humans. A strong In Vitro-In Vivo Correlation (IVIVC) is the holy grail of this process, as it allows in vitro results to serve as a reliable surrogate for in vivo performance.[11] For this compound derivatives, the available data suggests a generally positive, albeit complex, correlation.

Analysis of Concordance and Discrepancy

For many of the studied aniline derivatives, high in vitro potency against a specific cancer cell line has been followed by significant tumor growth inhibition in xenograft models using those same cells.[6][10] For example, compounds that effectively kill lung cancer cells in culture also tend to shrink lung cancer tumors in mice. This concordance is the foundation of the drug discovery pipeline, validating the initial screening efforts.[3]

However, the correlation is not always perfect. A compound may show excellent in vitro IC50 values but fail to produce a significant effect in vivo. The reasons for this discrepancy are multifaceted:

  • Pharmacokinetics (PK) and Bioavailability: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, meaning it never reaches the tumor in sufficient concentrations to be effective. The transition from a static in vitro environment to the dynamic system of a living organism introduces these critical ADME (Absorption, Distribution, Metabolism, Excretion) factors.

  • Toxicity: A compound may be too toxic to the host organism at the concentrations required for antitumor activity, leading to weight loss or other adverse effects that necessitate dose reduction or cessation of treatment. Some studies have specifically highlighted derivatives with reduced toxicity as being more promising candidates.[6]

  • Tumor Microenvironment: In vitro cell cultures are a simplified system. In vivo, tumors exist within a complex microenvironment consisting of stromal cells, blood vessels, and extracellular matrix.[3] This environment can create physical barriers to drug penetration and include cell populations that are inherently more resistant to therapy.

  • Target Engagement: While a drug may inhibit its molecular target effectively in a cell lysate or a 2D cell culture, its ability to reach and engage that same target within a solid tumor in vivo can be vastly different.

Establishing a Level A IVIVC , which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is a regulatory standard for some drug formulations and the ideal goal for predictive modeling.[11] While this level of correlation is more formally applied to formulation science, the underlying principle of seeking a direct, predictable relationship between the lab bench and the whole-organism response is a central tenet of translational research.

Conclusion and Future Directions

The study of this compound derivatives provides a compelling case study in the challenges and successes of modern drug development. The research clearly demonstrates that this chemical scaffold is a fertile ground for discovering potent anticancer agents. A generally positive correlation exists between the in vitro cytotoxicity of these compounds and their in vivo antitumor efficacy, validating the current screening paradigm.

However, the discrepancies observed underscore the limitations of relying solely on in vitro data. To improve the predictive power of preclinical studies and bridge the gap between the lab and the clinic, future research should focus on:

  • Early Integration of ADME/Tox: Conducting early-stage in vitro and in vivo pharmacokinetic and toxicity studies to weed out compounds with poor drug-like properties before committing to expensive efficacy studies.

  • Advanced In Vitro Models: Moving beyond 2D cell cultures to more physiologically relevant models, such as 3D tumor spheroids or organ-on-a-chip systems, which better mimic the tumor microenvironment.

  • Mechanism-Based PK/PD Modeling: Developing sophisticated computational models that integrate in vitro potency, in vivo pharmacokinetics, and target engagement data to better predict the therapeutic dose and schedule.

By embracing these strategies, the scientific community can enhance the efficiency of the drug discovery process, ensuring that the most promising this compound derivatives and other novel compounds can successfully navigate the path from benchtop to bedside.

References

  • Title: Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro – In Vivo Correlation of Pentoxifylline: A Comprehensive Kinetic Analysis Source: Preprints.org URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors Source: PubMed URL: [Link]

  • Title: Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies Source: IntechOpen URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: In Vivo URL: [Link]

  • Title: Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents Source: PubMed URL: [Link]

  • Title: Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives Source: PubMed URL: [Link]

  • Title: In vivo screening models of anticancer drugs Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(4-Tert-butylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-tert-butylphenoxy)aniline, grounded in an understanding of its chemical properties and associated hazards. Our aim is to empower you with the knowledge to manage this substance confidently, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile: Why Caution is Critical

This compound belongs to the aromatic amine class of compounds. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural similarity to aniline and other substituted anilines provides a strong basis for assessing its potential hazards. Aniline and its derivatives are known for their systemic toxicity and environmental risks.[1][2][3]

Health Hazards:

  • Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4] They can affect the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (blueish skin color).[3]

  • Corrosivity and Irritation: Similar compounds are classified as corrosive and can cause skin and eye irritation.[5][6]

  • Chronic Effects: Many aniline derivatives are suspected carcinogens and mutagens, meaning they may cause cancer or genetic defects with long-term or repeated exposure.[2][4]

Environmental Hazards:

  • Aquatic Toxicity: Substituted anilines are often classified as very toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[1][4][5] Release into waterways can be devastating to ecosystems. Therefore, disposal down the drain or into any sewer system is strictly prohibited.[1][5]

The Cardinal Rule: Waste Characterization and Segregation

Before disposal, any chemical waste must be correctly identified. This compound and materials contaminated with it must be classified and handled as hazardous waste . This is a critical first step that dictates all subsequent procedures.

The core principle of chemical waste management is segregation . Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions. This compound is incompatible with:

  • Strong oxidizing agents (e.g., perchlorates, nitrates)[1][3]

  • Strong acids[1][5]

  • Acid chlorides and chloroformates[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to handling this compound waste from generation to collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear appropriate PPE.

  • Gloves: Nitrile gloves are generally sufficient for incidental contact, but it is crucial to check the manufacturer's compatibility data.[7] For extended handling or in case of a spill, heavier-duty gloves may be necessary.

  • Eye Protection: Wear tight-fitting safety goggles or a face shield.[7]

  • Lab Coat: A full-length lab coat is mandatory to protect against skin contact.[7]

  • Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

Step 2: Selecting the Correct Waste Container

The choice of container is vital for safe storage and transport.

  • Material: Use a chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable. Be aware that some aniline compounds can attack certain plastics and rubbers.[3]

  • Condition: The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw-top cap.

  • Capacity: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[8]

Step 3: Proper Labeling

Accurate labeling is a legal requirement and essential for safety. Immediately upon adding the first drop of waste, the container must be labeled. The label should be clear, legible, and permanently affixed.

Required Information on the Label:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " (avoid abbreviations or formulas)

  • A clear list of all components and their approximate percentages if it is a mixed waste stream.

  • The relevant hazard pictograms (e.g., Toxicity, Environmental Hazard, Irritant).

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Safe On-Site Storage

Store the labeled waste container in a designated satellite accumulation area within your laboratory.

  • Location: The storage area should be under the direct control of laboratory personnel, away from drains, and clearly marked.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.

  • Segregation: Store the container away from the incompatible materials listed in Section 2.[1][3]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed professional waste disposal service.[6][9] Follow your organization's specific procedures for requesting a waste pickup. Do not attempt to dispose of the material yourself. The typical final disposal method for this type of waste is high-temperature industrial incineration.[4][10]

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Keep people away from and upwind of the spill.[5]

  • Control Vapors: If safe to do so, ensure adequate ventilation or use a water mist to reduce vapors.[11]

  • Contain the Spill: Prevent the material from entering drains or waterways using dikes or sandbags for larger spills.[1][12]

  • Absorb: For small liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[3][7][11] Carefully sweep up solid spills.

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container, label it appropriately, and dispose of it following the protocol in Section 3.[12]

  • Decontaminate: Clean the spill area thoroughly.

The following diagram outlines the decision-making process for managing waste containing this compound.

G cluster_waste_type 1. Characterize Waste Type cluster_containment 2. Select & Label Container cluster_disposal 3. Store & Dispose start Generated Waste Containing This compound pure_solid Pure Solid or High Concentration? start->pure_solid solution Dilute Solution? pure_solid->solution No solid_waste_bin Solid Hazardous Waste Container - Labeled 'Solid Organic Waste' - List Chemical Name pure_solid->solid_waste_bin Yes contaminated Contaminated Materials? (Gloves, Paper Towels, etc.) solution->contaminated No liquid_waste_bin Liquid Hazardous Waste Container (Glass or HDPE) - Labeled 'Halogen-Free Organic Waste' - List All Components & % solution->liquid_waste_bin Yes solid_waste_bin_2 Solid Hazardous Waste Container - Labeled 'Contaminated Debris' - List Chemical Name contaminated->solid_waste_bin_2 Yes storage Store in Secondary Containment in Satellite Accumulation Area solid_waste_bin->storage liquid_waste_bin->storage solid_waste_bin_2->storage ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Vendor storage->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

Summary of Disposal Procedures

For quick reference, the key operational parameters are summarized in the table below.

ParameterGuidelineJustification & References
Waste Category Hazardous Chemical WasteBased on toxicity, potential carcinogenicity, and high aquatic toxicity of related aniline compounds.[2][4][5]
Primary Container Borosilicate Glass or HDPE with a screw cap.Ensures chemical compatibility and prevents leaks. Anilines can degrade some plastics.[3][8]
Required PPE Nitrile gloves, safety goggles, lab coat.Protects against skin/eye contact and absorption.[7]
Handling Area Certified Chemical Fume HoodPrevents inhalation of potentially toxic dust or vapors.[1][5]
Incompatible Waste Do NOT mix with strong acids or oxidizing agents.To prevent violent reactions, fires, or explosions.[1][3]
Spill Cleanup Use inert absorbent material (vermiculite, sand).Safely contains the material for proper disposal.[3][11]
Final Disposal Via licensed hazardous waste vendor (e.g., EHS).Ensures compliance with local, state, and federal regulations (e.g., EPA).[6][11]

References

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 3,9-bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-tert-Butylaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: Aniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Aniline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
  • Angene Chemical. (2021). Safety Data Sheet: N,N-Dimethyl 4-(di(tert-butyl)phosphino)aniline.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4'-oxydianiline and its salts.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4-(tert-butyl)aniline.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline. Retrieved from [Link]

  • SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution.
  • Temple University. (n.d.). Standard Operating Procedure: Aniline.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

A Comprehensive Guide to the Safe Handling of 4-(4-Tert-butylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 4-(4-Tert-butylphenoxy)aniline. This document is structured to offer procedural, step-by-step guidance, moving beyond a simple checklist to explain the causality behind experimental choices. Our goal is to build deep trust by providing value that extends beyond the product itself, making us your preferred source for laboratory safety and chemical handling information.

Hazard Identification and Risk Assessment: Understanding the Threat
  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. When working with this compound, the following should be considered mandatory:

  • Chemical Fume Hood: All work with this compound must be performed in a properly functioning and certified chemical fume hood.[1][2] This is critical to prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure adequate general ventilation in the laboratory to supplement the local exhaust of the fume hood.

  • Designated Area: Establish a designated area for the handling of this compound. This area should be clearly marked with appropriate hazard signs.[1]

The causality is clear: containing the chemical at the source through proper ventilation is paramount to minimizing the risk of systemic exposure.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, Personal Protective Equipment (PPE) provides a crucial final barrier between you and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of your procedure.

Protection Type Specification Standard Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.ANSI Z87.1 (US) or EN 166 (EU)Protects against splashes of liquids or solid particles that could cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant gloves. Butyl, neoprene, polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are generally not recommended for prolonged contact with aniline.[1]ASTM F739 (US) or EN 374 (EU)Prevents skin contact, a primary route of exposure for aniline compounds. The choice of glove material is critical for adequate protection.
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron is recommended.N/AProtects the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved full-facepiece respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls are insufficient.[4]NIOSH (US) or EN 14387 (EU)Provides protection against inhalation of harmful vapors or dust, especially in situations with a higher risk of aerosolization.

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.

Safe Handling and Storage: Procedural Discipline

Adherence to strict handling and storage protocols is a self-validating system for safety.

Handling:

  • Preparation: Before starting work, ensure that all necessary engineering controls are functioning correctly and that you have the appropriate PPE.

  • Dispensing: When weighing or transferring the solid, do so in a fume hood to avoid creating and inhaling dust.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][4]

  • The storage area should be secure and accessible only to authorized personnel.

Spill Management: A Calm and Coordinated Response

In the event of a spill, a pre-planned and practiced response is essential to ensure safety and minimize environmental contamination.

For a Small Spill (manageable by trained personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if there is a risk of inhalation.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4][5]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated after cleanup is complete.[4]

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory and alert your supervisor and institutional safety office.

  • Isolate: Secure the area and prevent entry.

  • Emergency Services: Contact emergency services as per your institution's protocol.

Below is a workflow diagram for handling a chemical spill of this compound.

SpillResponse cluster_spill Chemical Spill Occurs cluster_assessment Assess the Situation cluster_large_spill Large Spill Response cluster_small_spill Small Spill Response Spill Spill Detected Assess Is the spill large or small? Spill->Assess Evacuate Evacuate Area Assess->Evacuate Large Alert_Personnel Alert Nearby Personnel Assess->Alert_Personnel Small Alert_Supervisor Alert Supervisor & EHS Evacuate->Alert_Supervisor Emergency_Services Contact Emergency Services Alert_Supervisor->Emergency_Services Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.[1][4]

Procedure:

  • Segregation: Do not mix aniline waste with other waste streams.

  • Containerization: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[1]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4] Never dispose of aniline waste down the drain. [1]

Emergency and First Aid Procedures: Immediate Action

In case of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Always have the Safety Data Sheet (or information on a similar compound if a specific one is unavailable) ready to provide to emergency medical personnel.

References

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • GOV.UK. (2022). Aniline - Incident management. Retrieved from [Link]

  • Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Carl Roth GmbH + Co KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Scribd. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Finar Limited. (2010). Material Safety Data Sheet: Aniline. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.